molecular formula C6H12FNO B14777195 (3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol

(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol

Cat. No.: B14777195
M. Wt: 133.16 g/mol
InChI Key: ABDUOGBVLCXZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C6H12FNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of a fluorine atom and a hydroxyl group in its structure makes it an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol typically involves the fluorination of a pyrrolidine derivative. One common method is the reaction of 3-hydroxy-1-methylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the fluorinating agents safely. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluoro-1-methylpyrrolidin-3-one, while reduction could produce 3-fluoro-1-methylpyrrolidine.

Scientific Research Applications

(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: This compound has a similar structure but with a phenylethyl group instead of a methyl group.

    (1-Cyclopropyl-3-pyrrolidinyl)methanol: This compound has a cyclopropyl group instead of a fluorine atom.

Uniqueness

(3-Fluoro-1-methyl-pyrrolidin-3-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(3-fluoro-1-methylpyrrolidin-3-yl)methanol

InChI

InChI=1S/C6H12FNO/c1-8-3-2-6(7,4-8)5-9/h9H,2-5H2,1H3

InChI Key

ABDUOGBVLCXZQI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(CO)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.